Nocistatin (human)

Übersicht

Beschreibung

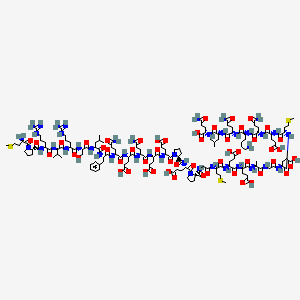

Nocistatin (human) is a human putative counterpart of nocistatin (bovine). It has been found to block nociceptin-induced allodynia and hyperalgesia . The sequence of Nocistatin (human) is MPRVRSLFQEQEEPEPGMEEAGEMEQKQLQ .

Synthesis Analysis

Nocistatin from rats, which is 35 amino acids in length, was synthesized by a solid-phase peptide synthesis technique on an automatic peptide synthesizer .Molecular Structure Analysis

The molecular weight of Nocistatin (human) is 3561.93 and its formula is C149H238N42O53S3 . The sequence of Nocistatin (human) is Met-Pro-Arg-Val-Arg-Ser-Leu-Phe-Gln-Glu-Gln-Glu-Glu-Pro-Glu-Pro-Gly-Met-Glu-Glu-Ala-Gly-Glu-Met-Glu-Gln-Lys-Gln-Leu-Gln .Physical And Chemical Properties Analysis

Nocistatin (human) has a molecular weight of 3561.93 and its formula is C149H238N42O53S3 . It is highly acidic with 10 out of the 35 amino acids being acidic .Wissenschaftliche Forschungsanwendungen

Pain Modulation : Nocistatin is known to block hyperalgesia and allodynia induced by nociceptin and prostaglandins. It has shown effectiveness in reducing nociceptin- or prostaglandin E2-induced hyperalgesia and allodynia in both human and animal models. Intracerebroventricular and intrathecal administration of Nocistatin in rats and mice reduces inflammatory hyperalgesia and allodynia, indicating its potential as a therapeutic agent for pain management (Lee et al., 1999) (Minami et al., 1998) (Nakagawa et al., 1999).

Learning and Memory : Nocistatin has been shown to counteract the impairment of learning and memory induced by nociceptin. It significantly improves nociceptin-induced impairment of learning and memory in mice without changing motor activity or response to electric shocks. This suggests its role in the regulation of learning and memory processes in the central nervous system (Hiramatsu & Inoue, 1999).

Neurophysiology : Nocistatin and its derivatives have been studied for their effects on short-term acquisition in mice, where they antagonize the impairment caused by nociceptin. This supports the idea that both nocistatin and nociceptin play roles in learning and memory, with nocistatin working as a functional antagonist of nociceptin (Liu et al., 2007).

Interaction with Other Peptides : Nocistatin reverses the effect of orphanin FQ/nociceptin in antagonizing morphine analgesia. This suggests a complex interplay between nocistatin and other neuropeptides in modulating pain and analgesia (Zhao et al., 1999).

Safety And Hazards

Zukünftige Richtungen

The discovery of nocistatin as an endogenous agonist of ASICs could lead to a better understanding of ASICs activation regulation in the nervous system. This could also be used to develop new drugs to treat pathological processes associated with ASICs activation, such as neurodegeneration, inflammation, and pain .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVAQPRAUPWHZ-FBGOCWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H238N42O53S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocistatin (human) | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)